molecular formula C22H24N4O3S B3006942 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine CAS No. 946233-52-9

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No.: B3006942
CAS No.: 946233-52-9
M. Wt: 424.52
InChI Key: YLDJELDGZMKTOY-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step often involves a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated pyrimidine.

    Attachment of the tosylpiperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is tosylated and then attached to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: This compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is unique due to its specific structural features, such as the presence of the tosylpiperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-17-8-10-20(11-9-17)30(27,28)26-14-12-25(13-15-26)21-16-22(24-18(2)23-21)29-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDJELDGZMKTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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